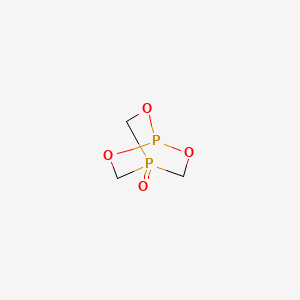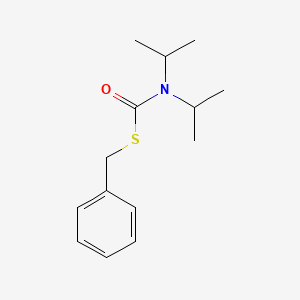
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of an amino group, two methyl groups, and a piperidinoethyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the piperidinoethyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide are common.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of simpler benzamide derivatives.
Substitution: Formation of acylated or alkylated products.
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinoethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest derivative, lacking the amino and piperidinoethyl groups.
4-Amino-N,N-dimethylbenzamide: Similar structure but without the piperidinoethyl group.
N-(4-Aminophenyl)benzamide: Contains an amino group but lacks the methyl and piperidinoethyl groups.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinoethyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from simpler benzamide derivatives.
Propiedades
Número CAS |
39728-51-3 |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
4-amino-2,6-dimethyl-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H25N3O/c1-12-10-14(17)11-13(2)15(12)16(20)18-6-9-19-7-4-3-5-8-19/h10-11H,3-9,17H2,1-2H3,(H,18,20) |
Clave InChI |
WSNJPXVOXKDZNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)NCCN2CCCCC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


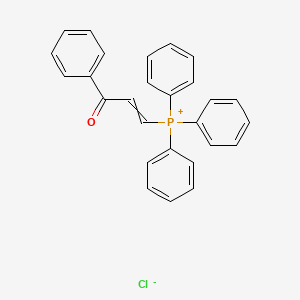
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
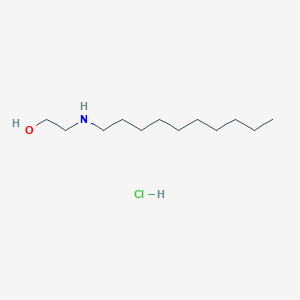
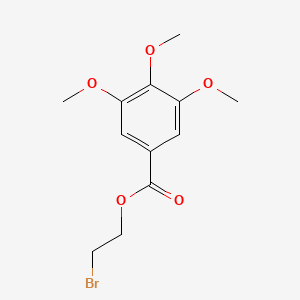
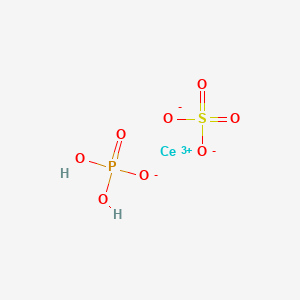
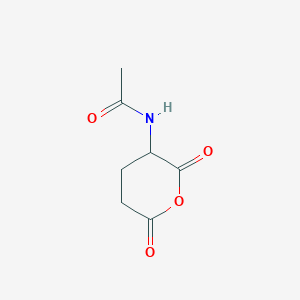

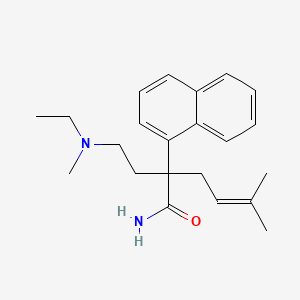

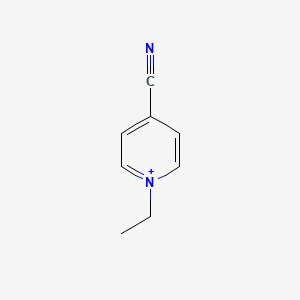
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
